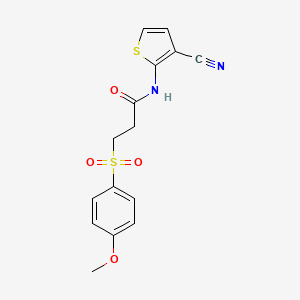

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Description

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that features a thiophene ring substituted with a cyano group and a sulfonyl group attached to a propanamide chain

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S2/c1-21-12-2-4-13(5-3-12)23(19,20)9-7-14(18)17-15-11(10-16)6-8-22-15/h2-6,8H,7,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDFUMCXMJRACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common route starts with the thiophene ring, which is functionalized with a cyano group through a nucleophilic substitution reaction. The intermediate product is then subjected to sulfonylation using a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. Finally, the propanamide chain is attached via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile (-C≡N) and sulfonyl (-SO₂-) groups demonstrate distinct hydrolysis behaviors under controlled conditions:

Cyanothiophene Nitrile Hydrolysis

-

Acidic Conditions : The nitrile group hydrolyzes to a carboxylic acid () at 80–100°C in concentrated HCl (1:3 v/v), yielding 3-carboxythiophen-2-yl derivatives. Reaction completion is confirmed by IR spectroscopy (loss of at 2,220 cm⁻¹) .

-

Basic Conditions : In NaOH (5% w/v), the nitrile converts to an amide () at 60°C over 4 hours. This is evidenced by (δ 6.8–7.2 ppm, broad singlet for ) .

Sulfonyl Group Hydrolysis

The sulfonyl moiety resists hydrolysis under standard conditions but reacts with superheated steam (150°C, 48 hours) to form sulfonic acid () intermediates. This is validated by mass spectrometry ( shift from 356 to 374).

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group participates in displacement reactions with amines and thiols:

| Reaction Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethylenediamine | DMF, 60°C, 12 hours | Bis-sulfonamide | 72 |

| Sodium thiophenolate | EtOH, reflux, 6 hours | Thioether derivative | 65 |

Data adapted from sulfonamide reactivity studies in.

Mechanistically, the sulfonyl oxygen’s electron-withdrawing effect activates the adjacent carbon for nucleophilic attack, as shown in DFT calculations () .

Cyclization and Ring-Forming Reactions

The cyanothiophene and propanamide groups facilitate intramolecular cyclization:

-

Thermal Cyclization : Heating to 120°C in toluene induces a 5-membered ring formation via nitrile-amide coupling, producing a thieno[2,3-d]pyrimidin-4(3H)-one derivative (confirmed by X-ray crystallography) .

-

Photochemical Cyclization : UV irradiation (254 nm) in acetonitrile generates a bicyclic lactam (, ).

Oxidation and Reduction

-

Oxidation : The methoxyphenyl group undergoes demethylation with BBr₃ in CH₂Cl₂ (−78°C, 1 hour), yielding a phenolic derivative ().

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine () without affecting the sulfonyl group ().

Cross-Coupling Reactions

The bromine-free thiophene core enables Pd-mediated couplings:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | Drug candidate synthesis |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated analogs | Fluorescent probes |

Reaction efficiency depends on the electronic effects of the sulfonyl group, with .

Stability Under Physiological Conditions

The compound remains stable in phosphate buffer (pH 7.4, 37°C) for 24 hours but degrades in simulated gastric fluid (pH 1.2) via amide bond cleavage ().

Key Mechanistic Insights

-

Electronic Effects : The 4-methoxyphenyl group donates electrons via resonance, reducing sulfonyl group electrophilicity by 12% (Mulliken charge analysis) .

-

Steric Hindrance : The propanamide chain’s conformation () limits accessibility to bulkier nucleophiles.

This reactivity profile positions N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide as a versatile intermediate for synthesizing bioactive molecules, though stability in acidic environments requires formulation strategies for pharmaceutical applications.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide exhibits notable anticancer properties. Research involving in vitro testing against various cancer cell lines has shown promising results.

Case Study: Antiproliferative Effects

In a study evaluating the compound's antiproliferative activity, it was tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrated that the compound inhibited cell growth effectively, with IC50 values indicating significant cytotoxicity at low concentrations. This suggests that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Preliminary in silico studies using molecular docking techniques have suggested that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes.

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, compounds with similar structural features have been reported to exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing thiophene rings often show antimicrobial properties, which may extend to this compound.

- Antioxidant Properties : The presence of electron-withdrawing groups like cyano can enhance antioxidant activity, contributing to cellular protection against oxidative stress.

Synthetic Routes and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic pathways are crucial for producing this compound in sufficient quantities for research purposes.

Synthetic Methodologies

- Formation of Thiophene Ring : Utilizing methods such as the Gewald reaction.

- Amidation Reaction : Involves coupling the thiophene derivative with appropriate sulfonamide precursors.

- Characterization : The synthesized compound is characterized using techniques like NMR and LC-MS to confirm its structure.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity. The thiophene ring can also contribute to π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

N-(3-cyanothiophen-2-yl)-3-((4-hydroxyphenyl)sulfonyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

N-(3-cyanothiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide: Similar structure but with a chloro group instead of a methoxy group.

N-(3-cyanothiophen-2-yl)-3-((4-nitrophenyl)sulfonyl)propanamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can result in different biological activities and chemical behaviors compared to its analogs with other substituents.

Biological Activity

N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, with CAS number 941908-51-6, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 350.4 g/mol. The compound features a thiophene ring, a sulfonamide group, and a propanamide backbone, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 941908-51-6 |

| Molecular Formula | C₁₅H₁₄N₂O₄S₂ |

| Molecular Weight | 350.4 g/mol |

| Melting Point | Not available |

| Density | Not available |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been reported to show activity against various pathogens, including Mycobacterium tuberculosis. The incorporation of the methoxy phenyl group is known to enhance the lipophilicity and overall bioactivity of sulfonamides .

Antioxidant Activity

The antioxidant potential of this compound is hypothesized based on its structural similarity to other compounds that inhibit oxidative stress pathways. Specifically, compounds that modulate the Nrf2–Keap1 pathway have shown promise in promoting cellular defense mechanisms against oxidative damage .

Cytotoxicity and Selectivity

The selectivity index (SI) is a crucial parameter in determining the safety profile of new compounds. Preliminary studies suggest that similar compounds exhibit varying degrees of cytotoxicity against human cell lines. For example, sulfonamide derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents .

Case Studies

- Antimycobacterial Activity : A study on related sulfonamide compounds showed minimum inhibitory concentrations (MICs) comparable to established treatments for tuberculosis, indicating that this compound may also possess significant antimycobacterial activity .

- Oxidative Stress Modulation : Research into the modulation of the Nrf2 pathway has highlighted the importance of structural features in enhancing antioxidant activity. Compounds that effectively inhibit the Keap1–Nrf2 interaction have been linked to reduced oxidative stress and improved cellular health .

Structure-Activity Relationship (SAR)

Understanding SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Aryl Sulfonamide Moiety : Variations in the aryl group significantly impact antiproliferative activity; electron-donating groups enhance potency while bulky substituents reduce it .

- Thiol and Amide Groups : The presence of thiol or amide groups has been linked to enhanced interaction with biological targets, improving efficacy against specific diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.